molecular formula C₁₄H₂₁N₅O₅ B1147292 [2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate CAS No. 151587-55-2

[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate

Cat. No.: B1147292
CAS No.: 151587-55-2
M. Wt: 339.35
InChI Key:
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Description

[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate: is a complex organic compound with a unique structure that combines multiple functional groups, including a pyrimidine ring, nitro group, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Esterification: The ester group can be introduced by reacting the appropriate carboxylic acid (2,2-dimethylpropanoic acid) with the hydroxyl group on the pyrimidine ring using esterification agents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

    Dimethylaminomethylideneamino Substitution: The final step involves the substitution of the amino group with a dimethylaminomethylidene group, which can be achieved using reagents like dimethylformamide dimethyl acetal (DMF-DMA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under reducing conditions using reagents like hydrogen gas and palladium on carbon (Pd/C).

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The dimethylaminomethylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C, or other reducing agents.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols under mild heating.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Carboxylic Acids: From hydrolysis of the ester group.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the pyrimidine ring, nitro group, and ester functionality suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the development of agrochemicals or dyes.

Mechanism of Action

The mechanism by which [2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Aminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate
  • [2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylbutanoate

Uniqueness

Compared to similar compounds, [2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate is unique due to the presence of the dimethylaminomethylidene group, which can enhance its reactivity and interaction with biological targets. The specific combination of functional groups in this compound provides a distinct set of chemical and biological properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[2-(dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O5/c1-9-10(19(22)23)11(20)18(8-24-12(21)14(2,3)4)13(16-9)15-7-17(5)6/h7H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMYFNDXINBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)N=CN(C)C)COC(=O)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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